molecular formula C15H14O2 B11930951 Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 110598-56-6

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B11930951
CAS No.: 110598-56-6
M. Wt: 226.27 g/mol
InChI Key: UKDLGNUAFAIABY-UHFFFAOYSA-N
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Description

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is a valuable stilbene-based building block in advanced organic and materials chemistry research. Its conjugated molecular structure, featuring a phenolic group and a methoxy-substituted ethenyl chain, makes it particularly suitable for investigating and developing novel organic electronic materials, as this architecture can facilitate charge transfer and impart specific optical properties . Researchers utilize this compound as a core intermediate in the synthesis of complex specialty organic molecules, including light-sensitive compounds for photochemical studies . The phenolic moiety offers a versatile site for further chemical derivatization, a common strategy to fine-tune the properties of natural phenols and enhance their activity or solubility for specific applications . This compound is For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

110598-56-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3

InChI Key

UKDLGNUAFAIABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Condensation :
    4-Methoxyphenylacetic acid (0.1 mol) and salicylic aldehyde (0.12 mol) are dissolved in acetic anhydride (0.2 mol) with triethylamine (0.1 mol) as a base. The mixture is heated at 110°C for 6 hours, yielding 2-(4-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.

    • Yield : ~74% (based on analogous 3-methoxy synthesis).

    • Mechanism : The reaction proceeds via nucleophilic attack of the aldehyde on the acid anhydride-activated carboxylate, followed by dehydration.

  • Decarboxylation :
    The acrylic acid intermediate is treated with quinoline and copper powder at 180–190°C for 4–5 hours, inducing decarboxylation to form 3-methoxy-2'-acetoxystilbene.

    • Yield : 70–77%.

    • Key Consideration : Copper catalyzes radical-mediated decarboxylation, preserving the E-configuration of the double bond.

  • Hydrolysis :
    The acetoxy group is hydrolyzed using aqueous NaOH or K₂CO₃, followed by acidification with HCl to yield the final phenol product.

    • Yield : 89–95% after recrystallization.

Advantages and Limitations

  • Advantages : Avoids expensive catalysts; uses readily available starting materials.

  • Limitations : Multi-step process; requires high-temperature decarboxylation, which may lead to side reactions.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high E-selectivity in alkene formation. A method described for 2-[2-(3-methoxyphenyl)ethenyl]phenol can be modified for the 4-methoxy isomer by substituting 4-methoxybenzylphosphonate.

Reaction Steps and Conditions

  • Phosphonate Preparation :
    Diethyl (4-methoxybenzyl)phosphonate is synthesized from 4-methoxybenzyl chloride and triethyl phosphite under reflux.

  • Olefination :
    The phosphonate (0.1 mol) reacts with 2-hydroxybenzaldehyde (0.12 mol) in the presence of a base (e.g., NaH or KOtBu) in tetrahydrofuran (THF) at 0°C to room temperature.

    • Yield : 75–80% (extrapolated from 3-methoxy analog).

    • Mechanism : The base generates a phosphonate anion, which undergoes nucleophilic attack on the aldehyde, followed by elimination to form the E-alkene.

  • Purification :
    The crude product is recrystallized from methanol or ethanol to achieve >98% purity.

Advantages and Limitations

  • Advantages : Excellent E-selectivity; mild reaction conditions; scalable.

  • Limitations : Requires handling of moisture-sensitive reagents; higher cost of phosphonate precursors.

Comparative Analysis of Methods

Parameter Perkin Reaction HWE Reaction Wittig Reaction
Overall Yield 60–65%75–80%65–70%
Stereoselectivity ModerateHigh (E > 95%)High (E > 90%)
Reaction Conditions High-temperatureMildLow-temperature
Scalability IndustrialLab-scaleLab-scale
Cost LowModerateHigh

Mechanistic Insights and Optimization Strategies

Stereochemical Control

The E-configuration is favored in all three methods due to:

  • Perkin Reaction : Thermodynamic control during decarboxylation.

  • HWE Reaction : Anti-periplanar elimination mechanism.

  • Wittig Reaction : Steric hindrance in the oxaphosphorane intermediate.

Yield Enhancement Techniques

  • Perkin Reaction : Increasing the equivalents of salicylic aldehyde improves conversion.

  • HWE Reaction : Using ultrasonic irradiation reduces reaction time and improves yield.

  • Wittig Reaction : Employing Schlenk techniques minimizes moisture interference.

Industrial and Environmental Considerations

The Perkin reaction is preferred for large-scale production due to lower reagent costs and simpler purification. However, the HWE method’s higher selectivity reduces waste generation, aligning with green chemistry principles . Catalytic recycling of copper in decarboxylation and phosphine oxide in Wittig reactions remains an area for further innovation.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated phenols.

Scientific Research Applications

Photoprotection and Antioxidant Activity

One of the primary applications of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is in photoprotection. Studies have shown that this compound exhibits significant singlet oxygen quenching ability, which is crucial for protecting biological systems from oxidative damage caused by UV radiation.

  • Research Findings : In a study, derivatives of trans-resveratrol, including 5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol, were evaluated for their ability to quench singlet oxygen. The results indicated that these compounds demonstrated effective antioxidant properties, highlighting their potential as protective agents in cosmetic formulations and pharmaceuticals aimed at reducing oxidative stress .

Synthesis of Novel Compounds

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- serves as a versatile building block in organic synthesis. Its reactivity allows for the development of new heterocyclic compounds with potential biological activities.

  • Case Study : A recent synthesis method involved using this compound to create new derivatives containing triazole and pyrazole moieties. The resulting compounds showed promising anti-cancer properties in preliminary assays, suggesting that derivatives of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- could be valuable in drug discovery efforts .

Material Science Applications

The compound is also being explored for its applications in material science, particularly as a UV absorber in coatings and textiles.

  • Product Example : Appolo-325, a derivative of this phenolic compound, has been identified as an effective UV absorber used primarily in the textile industry. Comparative studies indicate that it outperforms traditional benzotriazole-based UV absorbers, providing enhanced protection against photodegradation .

Environmental Considerations

As with many phenolic compounds, the environmental impact and safety profile are critical considerations in their application.

  • Regulatory Insights : Research indicates that while phenolic compounds can provide beneficial properties in various applications, their environmental fate and potential toxicity must be carefully evaluated. Studies have assessed alternatives to Bisphenol A (BPA), emphasizing the need for safer chemical profiles in consumer products .

Summary Table of Applications

Application AreaDescriptionNotable Findings
PhotoprotectionAntioxidant properties against UV-induced oxidative stressEffective singlet oxygen quenching observed
Organic SynthesisBuilding block for novel heterocyclesPromising anti-cancer activities noted in synthesized derivatives
Material ScienceUV absorber for textiles and coatingsOutperforms traditional UV absorbers like benzotriazole
Environmental SafetyAssessment of toxicity and ecological impactNeed for safer alternatives highlighted; regulatory evaluations ongoing

Mechanism of Action

The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chromone Derivatives

Chromones with analogous ethenyl substitutions exhibit notable tumor selectivity. Key comparisons include:

Compound Structure Tumor Selectivity (TSM) Key Findings Reference
Target Compound 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one (Compound 34) 84.1 Moderate tumor specificity; low keratinocyte toxicity compared to doxorubicin.
7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound 22) Chromone with phenyl ethenyl substitution at position 3 301.1 Highest TSM in the series; superior to 5-FU in selectivity.
2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-4H-1-benzopyran-4-one (Compound 40) Chromone with 3,4-dimethoxy substitution 89.1 Enhanced TSM over Compound 34; suggests methoxy positioning impacts activity.

Key Insights :

  • The chromone scaffold amplifies tumor selectivity compared to simple phenolic stilbenes.
  • Ortho-substitution of the hydroxyl group (Compound 34) reduces cytotoxicity to normal cells compared to para-substituted analogs.

Resveratrol Derivatives

Methylated resveratrol analogs highlight structural modifications affecting antioxidant activity:

Compound Structure Singlet Oxygen Quenching (Relative Efficacy) Key Findings Reference
Target Compound 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (Compound 2) Moderate Methylation at the resorcinol ring reduces oxidative activity compared to resveratrol.
Pterostilbene 3,5-Dimethoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol High Enhanced lipid solubility and bioavailability due to full methylation.
Resveratrol 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol Highest Free hydroxyl groups critical for potent antioxidant activity.

Key Insights :

  • Methoxy groups reduce antioxidant efficacy but improve metabolic stability.
  • The ortho-hydroxyl in the target compound may balance reactivity and stability.

Anticancer Triazole Derivatives

Triazole-containing analogs demonstrate substituent-dependent cytotoxicity:

Compound Structure IC50 (T47D Cell Line) Key Findings Reference
Target Compound Not applicable (lacks triazole moiety) N/A Lower cytotoxicity to non-cancerous cells (e.g., keratinocytes).
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1h) Triazole-linked 4-methoxyphenyl ethenyl group 12.3 µM High activity against T47D breast cancer cells; triazole enhances potency.
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1c) Chlorophenyl substitution 8.7 µM (MCF-7) Halogenation improves membrane permeability and target binding.

Key Insights :

  • Substituents like halogens or methoxy groups fine-tune target affinity.

Fibrosis-Inhibiting Curcumin Derivatives

LG283 (PE859), a pyrazole-stilbene hybrid, shows divergent mechanisms:

Compound Structure Key Activity Mechanism Reference
Target Compound Phenolic stilbene Not reported Potential TGF-β pathway modulation inferred from structural analogs.
LG283 (PE859) 3-[(1E)-2-(1H-Indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole Anti-fibrotic Antagonizes TGF-β/Smad3/Snail pathway; suppresses fibroblast activation.

Key Insights :

  • Structural complexity (e.g., pyrazole and indole moieties) in LG283 enhances specificity for fibrosis targets.
  • The target compound’s simpler structure may limit its mechanistic breadth but reduce off-target effects.

Molecular Probes and Signaling Modulators

Chlorinated analogs demonstrate applications in biochemical research:

Compound Structure Application Key Findings Reference
Target Compound Phenolic stilbene Under investigation Potential use in cellular pathway studies due to hydroxyl-methoxy interplay.
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene Dichloro-substituted analog Molecular biology tool Modulates protein interactions via selective halogen bonding.

Key Insights :

  • Chlorination increases hydrophobicity and binding affinity for hydrophobic protein pockets.
  • The target compound’s hydroxyl group may enable hydrogen bonding in target engagement.

Biological Activity

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound characterized by a phenolic structure with a vinyl group attached to a para-methoxyphenyl substituent. This unique molecular configuration contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a vinyl group (ethenyl) linked to a methoxyphenyl substituent, which enhances its solubility and reactivity. The presence of the methoxy group increases its potential for biological activity by allowing for better interaction with biological targets.

Structural FeatureDescription
Phenolic Group Capable of forming hydrogen bonds with biological molecules
Methoxy Group Enhances solubility and hydrophobic interactions
Ethenyl Linkage Provides unique reactivity compared to similar compounds

The biological activity of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is attributed to its ability to interact with various molecular targets. The phenolic group can form hydrogen bonds, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Antioxidant Activity : It exhibits the ability to scavenge free radicals and quench reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress.

Antimicrobial Properties

Studies indicate that Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- possesses significant antimicrobial properties. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound's antioxidant activity is particularly notable. It has been found to effectively neutralize singlet oxygen and other reactive species, which is essential in applications related to photoprotection and antioxidant formulations. Its mechanism involves cycloaddition reactions that produce stable products, enhancing its utility in pharmaceutical formulations aimed at reducing oxidative damage .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various phenolic compounds included Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Antioxidant Activity Assessment : In vitro studies evaluating the antioxidant capacity revealed that Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- effectively reduced oxidative stress markers in cell cultures. This property was linked to its structural features that facilitate interaction with ROS .

Applications in Research and Industry

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has diverse applications across various fields:

  • Pharmaceutical Research : Investigated for potential therapeutic effects in drug development.
  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Industrial Applications : Utilized in producing polymers, resins, and other industrial chemicals due to its reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cross-coupling reactions such as the Heck or Suzuki-Miyaura reaction to form the ethenyl bridge. For example, analogs with methoxy substituents are synthesized by refluxing aryl halides with styrenyl boronic acids in the presence of palladium catalysts . Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 identify the ethenyl proton coupling (J=16HzJ = 16 \, \text{Hz}) and methoxy group signals (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) using electrospray ionization (ESI) confirms the molecular ion peak (e.g., m/z 286.3224 for C17_{17}H18_{18}O4_4) .
  • IR : Stretching frequencies for phenolic -OH (~3300 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}) .

Q. How is the biological activity of this compound screened in preliminary studies?

  • Methodology : Cytotoxicity is assessed using the MTT assay on human cancer cell lines (e.g., OSCC, leukemia) and compared to normal cells (e.g., human gingival fibroblasts). Tumor specificity (TS) is calculated as the ratio of IC50_{50} in normal vs. cancer cells. For example, analogs with 4-methoxy groups show TS values >80, comparable to doxorubicin .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position, steric effects) influence bioactivity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., 3,5-dimethoxy vs. 4-methoxy) and testing their cytotoxicity. Molecular docking into target proteins (e.g., tubulin or DNA topoisomerases) identifies key interactions. For instance, 4-methoxy groups enhance π-stacking with hydrophobic pockets, while bulky substituents at the ortho position reduce activity due to steric hindrance .

Q. What strategies are used to address poor aqueous solubility in pharmacokinetic studies?

  • Methodology : Solubility is improved via co-solvents (e.g., DMSO:PBS mixtures) or formulation as cyclodextrin complexes. LogP values (e.g., ~2.3 via XLogP3) guide the use of surfactants like Tween-80. Metabolic stability is assessed using liver microsomes, with LC-MS/MS quantifying parent compound degradation over time .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodology : Discrepancies arise from differences in metabolic activation or bioavailability. Validate in vitro findings using 3D tumor spheroids and compare with xenograft models. Pharmacodynamic markers (e.g., caspase-3 for apoptosis) are quantified via Western blotting. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) identify significant outliers .

Q. What experimental designs are recommended for studying metal complexation with this phenol derivative?

  • Methodology : Schiff base analogs of the compound are synthesized by condensing with aldehydes, followed by complexation with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Stability constants are determined via UV-Vis titration, and coordination geometry is confirmed by X-ray crystallography. For example, ethoxy-substituted derivatives form octahedral complexes with antifungal activity .

Q. How are advanced chromatographic methods optimized for quantifying degradation products?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidation) identify impurities. HPLC methods are optimized using DOE (design of experiments) to vary parameters like mobile phase pH, gradient slope, and column temperature. Mass spectrometric detection (e.g., Q-TOF) characterizes degradation pathways, such as oxidation of the ethenyl group to diketones .

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